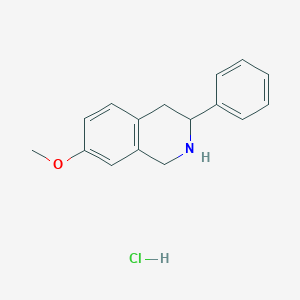
7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 7-metoxil-3-fenil-1,2,3,4-tetrahidroisoquinolina es un derivado de la 1,2,3,4-tetrahidroisoquinolina, una clase de compuestos conocidos por sus diversas actividades biológicas. Este compuesto es de gran interés en química medicinal debido a sus posibles aplicaciones terapéuticas y su papel como precursor en la síntesis de varias moléculas bioactivas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 7-metoxil-3-fenil-1,2,3,4-tetrahidroisoquinolina normalmente implica reacciones de varios pasos a partir de precursores disponibles comercialmente. Un método común implica la reacción de Pictet-Spengler, donde un derivado de feniletilamina reacciona con un aldehído en presencia de un catalizador ácido para formar el núcleo de tetrahidroisoquinolina . Los grupos metoxi y fenil se introducen mediante pasos de funcionalización posteriores, que a menudo implican reacciones de metilación y acilación de Friedel-Crafts .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, que permiten un mejor control de los parámetros de reacción y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 7-metoxil-3-fenil-1,2,3,4-tetrahidroisoquinolina experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar derivados de quinolina.
Reducción: Las reacciones de reducción pueden producir derivados dihidro.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden introducir diferentes grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno (H₂O₂) y el hidroperóxido de terc-butilo (TBHP).
Reducción: Se utilizan a menudo agentes reductores como el borohidruro de sodio (NaBH₄).
Sustitución: Se utilizan reactivos como los haluros de alquilo y los cloruros de acilo en condiciones ácidas o básicas.
Principales productos
Los principales productos formados a partir de estas reacciones incluyen varias tetrahidroisoquinolinas sustituidas, que pueden exhibir diferentes actividades biológicas .
Aplicaciones Científicas De Investigación
El clorhidrato de 7-metoxil-3-fenil-1,2,3,4-tetrahidroisoquinolina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia por sus posibles propiedades neuroprotectoras y antiinflamatorias.
Medicina: Se investiga su posible uso en el tratamiento de enfermedades neurodegenerativas y como agente antineuroinflamatorio.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y agroquímicos
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 7-metoxil-3-fenil-1,2,3,4-tetrahidroisoquinolina implica su interacción con varios objetivos moleculares y vías. Se cree que modula los sistemas de neurotransmisores, particularmente los que involucran dopamina y serotonina, lo que puede contribuir a sus efectos neuroprotectores . Además, puede inhibir las vías inflamatorias, proporcionando sus propiedades antiinflamatorias .
Comparación Con Compuestos Similares
Compuestos similares
1,2,3,4-Tetrahidroisoquinolina: El compuesto principal, conocido por su amplia gama de actividades biológicas.
6,7-Dimetoxil-1,2,3,4-tetrahidroisoquinolina: Otro derivado con posibles efectos neuroprotectores.
N-Bencil-1,2,3,4-tetrahidroisoquinolina: Conocido por sus propiedades antineuroinflamatorias
Singularidad
El clorhidrato de 7-metoxil-3-fenil-1,2,3,4-tetrahidroisoquinolina es único debido a su patrón de sustitución específico, que puede conferir actividades biológicas y potencial terapéutico distintos en comparación con otros derivados de tetrahidroisoquinolina .
Propiedades
Fórmula molecular |
C16H18ClNO |
|---|---|
Peso molecular |
275.77 g/mol |
Nombre IUPAC |
7-methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C16H17NO.ClH/c1-18-15-8-7-13-10-16(17-11-14(13)9-15)12-5-3-2-4-6-12;/h2-9,16-17H,10-11H2,1H3;1H |
Clave InChI |
MHCDLVIHTZTPMO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CC(NC2)C3=CC=CC=C3)C=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


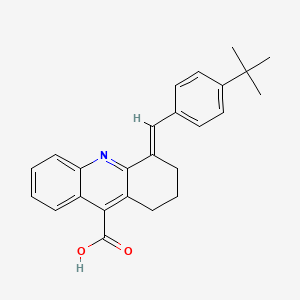
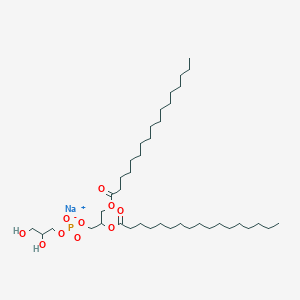
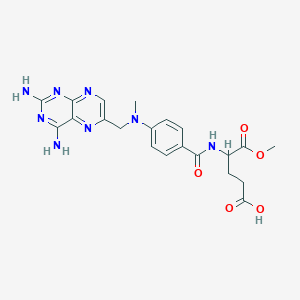
![(4a,6-dihydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-5-yl) benzoate](/img/structure/B12317216.png)
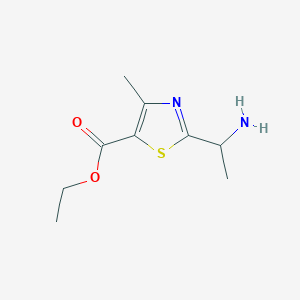
![4-[2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxyethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12317230.png)
![[3,4,6-Triacetyloxy-5-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12317239.png)
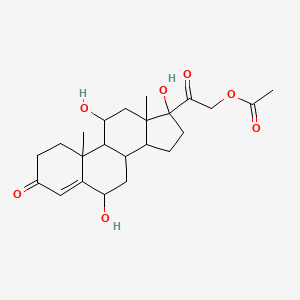
![2-[[3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12317263.png)
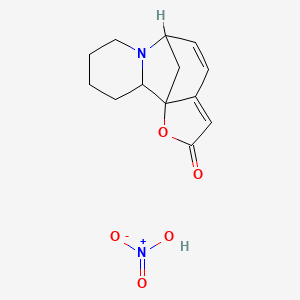
![3,4,5-Trihydroxy-6-[3-methyl-4-[3-(methylamino)-1-phenylpropoxy]phenoxy]oxane-2-carboxylic acid](/img/structure/B12317268.png)
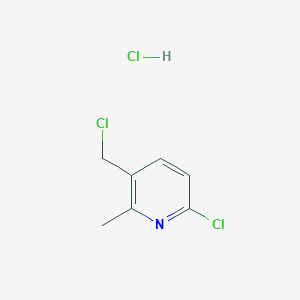
![8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12317272.png)
![Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B12317276.png)
